![molecular formula C14H14ClN7 B3019520 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941868-01-5](/img/structure/B3019520.png)
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as CP-TP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-TP belongs to the class of triazolopyrimidine compounds and has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Scientific Research Applications
- Researchers have explored the anti-proliferation effect of 1,2,3-TPD derivatives against gastric cancer cells . Quantitative structure–activity relationship (QSAR) studies revealed key descriptors for predicting their efficacy. The random forest (RF) model demonstrated the importance of descriptors selected by heuristic methods. The mix-kernel function support vector machine (MIX-SVM) model exhibited the best prediction ability and robustness. These findings contribute to the identification of potential novel drugs.
- Through molecular hybridization, a series of 1,2,3-TPD derivatives containing hydrazine were synthesized. Their antiproliferative activities against five cancer cell lines (MGC-803, PC3, PC9, EC9706, and SMMC-7721) were evaluated . These derivatives hold promise as potential anticancer agents.
- Researchers investigated the structure-activity relationship (SAR) of 1,2,3-TPD derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) . Compound 27 emerged as a potent LSD1 inhibitor (IC50 = 0.564 μM). The 1,2,3-triazolo[4,5-d]pyrimidine scaffold provides a template for designing new LSD1 inhibitors.
- Novel 1,2,3-TPD derivatives were evaluated for their inhibitory effects on ubiquitin-specific protease 28 (USP28) . Compound 19 demonstrated potent USP28 inhibition (IC50 = 1.10 ± 0.02 μmol/L) with selectivity over USP7 and LSD1. These findings highlight the potential of 1,2,3-TPD derivatives as USP28 inhibitors.
Anti-Gastric Cancer Effect
Antiproliferative Activities Against Cancer Cell Lines
LSD1 Inhibitory Effects
USP28 Inhibition
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is USP28 , a deubiquitinating enzyme . This enzyme plays a crucial role in the regulation of protein stability and is involved in various cellular processes.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation in cells. This interaction leads to changes in the cellular protein landscape, impacting various biological processes.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also impacts the EMT progression in gastric cancer cell lines . These effects at the molecular and cellular levels contribute to its potential anti-cancer properties.
properties
IUPAC Name |
3-(4-chlorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKUCXRMCLBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

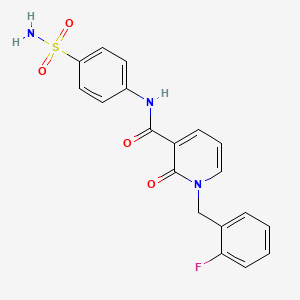
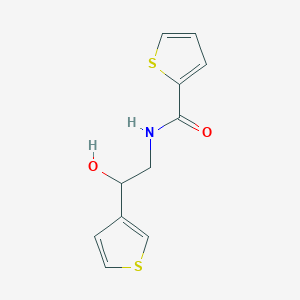

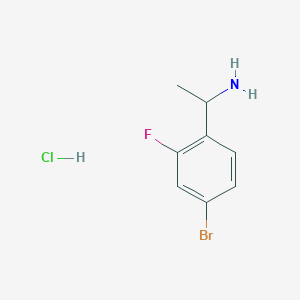
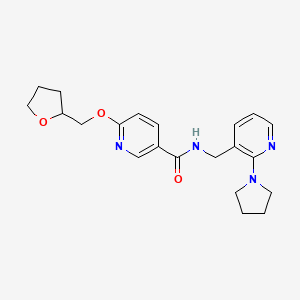
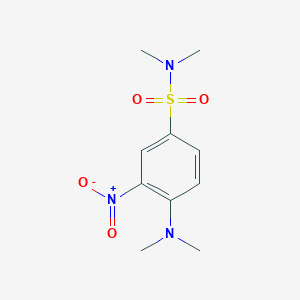
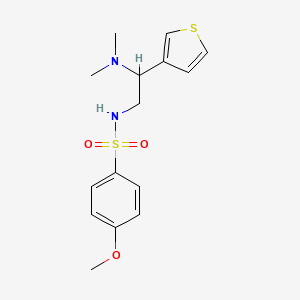
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)
![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)